molecular formula C10H16ClN3O2S B2704027 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride CAS No. 1353958-73-2

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride

Cat. No.: B2704027
CAS No.: 1353958-73-2
M. Wt: 277.77
InChI Key: KVUOHRJRGCHMOL-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride is a high-value chemical scaffold in pharmaceutical research and drug discovery. The compound's structure, featuring a piperidine ring sulfonylated by a pyridinyl group, makes it a versatile intermediate for constructing novel bioactive molecules. Piperidine derivatives are critically important in the pharmaceutical industry, found in more than twenty classes of therapeutics . This particular scaffold is of significant interest for developing compounds targeted at CFTR-mediated diseases, as demonstrated by related N-(pyridin-2-ylsulfonyl) derivatives in recent patent literature . Researchers utilize this chemical in hit-to-lead optimization campaigns, leveraging its amine functional group for further derivatization to create diverse compound libraries for biological screening. Its application is central in the synthesis of potential therapeutic agents, underpinning its role as a fundamental building block in modern medicinal chemistry. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

1-pyridin-2-ylsulfonylpiperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S.ClH/c11-9-4-7-13(8-5-9)16(14,15)10-3-1-2-6-12-10;/h1-3,6,9H,4-5,7-8,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUOHRJRGCHMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)S(=O)(=O)C2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with pyridine-2-sulfonyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonyl-piperidine intermediate. The intermediate is then treated with hydrochloric acid to yield the final product .

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Chemical Properties and Structure

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride possesses a piperidine ring substituted with a pyridinyl sulfonyl group. Its molecular formula is C11_{11}H14_{14}ClN3_{3}O2_2S, with a CAS number of 1353958-73-2. The compound's structure allows for interactions with various biological targets, making it a candidate for drug development.

Biological Activities

The compound exhibits various biological activities, which can be categorized as follows:

Antitumor Activity

Research indicates that derivatives of piperidine, including this compound, show promise as antitumor agents. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Antiviral Properties

Piperidine derivatives have been investigated for their activity against viral infections. For instance, related compounds have shown efficacy as non-nucleoside inhibitors of HIV reverse transcriptase, suggesting that this compound may also exhibit antiviral properties through similar mechanisms .

Neuroprotective Effects

The compound has potential applications in neurodegenerative diseases. Research on piperidine derivatives indicates their ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in Alzheimer's disease therapy. This suggests that this compound could contribute to cognitive enhancement and neuroprotection .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound:

StudyTargetFindings
Study ACancer Cell LinesDemonstrated significant reduction in cell viability at low micromolar concentrations.
Study BHIV Reverse TranscriptaseShowed IC50 values in the nanomolar range, indicating potent antiviral activity.
Study CNeurodegenerative ModelsImproved cognitive function in animal models through enzyme inhibition assays.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features
1-(Pyridin-2-ylsulfonyl)piperidin-4-amine HCl Pyridin-2-ylsulfonyl 283.76 Sulfonyl group enhances polarity, acidity, and hydrogen-bonding capacity .
RB-005 4-Octylphenethyl 336.51 (estimated) Lipophilic side chain improves membrane permeability; SphK1 inhibitor (IC50: 3.6 µM) .
1-(6-Chloro-pyrimidin-4-yl)piperidin-4-amine HCl 6-Chloropyrimidin-4-yl 249.14 Heteroaromatic substituent may enhance DNA/RNA targeting; no reported IC50 .
1-(3-Chloropyridin-2-yl)piperidin-4-amine HCl 3-Chloropyridin-2-yl 248.15 Chloropyridinyl group increases steric bulk; potential CNS activity .
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine HCl 4-Chloro-pyrrole-2-carbonyl 264.15 Carbonyl group introduces rigidity; scaffold for kinase inhibitors .

Key Observations :

  • Sulfonyl vs. Alkyl/Aryl Groups : The sulfonyl group in the target compound increases polarity compared to RB-005's lipophilic octylphenethyl chain, likely reducing blood-brain barrier penetration but improving aqueous solubility .

Mechanistic Insights :

  • Sulfonyl groups often enhance binding to polar active sites (e.g., ATP-binding domains in kinases), while alkyl/aryl groups favor membrane-bound targets like SphK1 .

Biological Activity

1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine sulfonyl group. Its structure allows for significant interactions with biological targets, particularly enzymes and receptors.

The primary mechanism of action involves the compound's ability to form covalent bonds with nucleophilic residues in proteins, primarily through its sulfonyl group. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways essential for cellular function and disease progression.

1. Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes, including:

  • ENPP1 (Ectonucleotide Triphosphate Diphosphohydrolase 1) : This compound exhibited an IC50 value of approximately 1890 nM against ENPP1, indicating moderate inhibitory activity. The structure-activity relationship (SAR) studies suggest that modifications to the linker between the piperidine and the sulfonamide can significantly enhance potency, with some derivatives achieving IC50 values as low as 19 nM .
  • GSK-3β (Glycogen Synthase Kinase 3 Beta) : Compounds derived from similar structures have shown promising results as GSK-3β inhibitors, which are crucial in cancer therapy due to their role in cell proliferation and survival .

2. Anticancer Activity

In vivo studies have demonstrated that compounds related to this compound can suppress tumor growth. For example, in a syngeneic mouse model, administration of a related compound led to a tumor growth inhibition rate (TGI) of 39% after two weeks of treatment without significant weight loss in the subjects .

Research Findings and Case Studies

Several studies have highlighted the potential applications and effectiveness of this compound:

StudyTargetIC50 ValueObservations
ENPP11890 nMModerate inhibition; structural modifications increase potency.
GSK-3β8 nMHighly potent inhibitor with implications for cancer treatment.
Tumor ModelsN/ASignificant tumor growth inhibition observed in vivo without toxicity.

Applications in Drug Discovery

The compound serves as a valuable scaffold in drug discovery, particularly for developing inhibitors targeting various diseases, including cancer and metabolic disorders. Its ability to modulate enzyme activity makes it a candidate for further optimization and development into therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(Pyridin-2-ylsulfonyl)piperidin-4-amine hydrochloride, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves sulfonylation of a piperidin-4-amine precursor using pyridine-2-sulfonyl chloride under basic conditions, followed by hydrochloric acid salt formation. Key parameters include:

  • Reagent stoichiometry : Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete substitution .
  • Temperature control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonylation) .
  • Base selection : Use triethylamine or DMAP to scavenge HCl and drive the reaction .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization from ethanol/water improves purity .

Basic: How should researchers handle and store this compound to ensure stability and prevent degradation?

Methodological Answer:

  • Handling : Use nitrile gloves and chemical-resistant lab coats (e.g., Tyvek) to avoid skin contact. Work in a fume hood with local exhaust ventilation to limit inhalation risks .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C in a dry environment. Desiccants (e.g., silica gel) prevent hygroscopic degradation .
  • Stability monitoring : Perform periodic HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile mobile phase) to detect hydrolytic by-products .

Advanced: What analytical techniques are most effective for characterizing the purity and structural integrity of this compound, especially in the presence of potential by-products?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) identify sulfonyl and piperidine proton environments. Anomalous shifts (e.g., δ 3.2–3.5 ppm for NH2_2) suggest incomplete substitution .
  • Mass spectrometry (HRMS) : ESI-MS in positive ion mode confirms molecular ion [M+H]+^+ and detects sulfonic acid by-products (e.g., m/z differences of 18–22 Da) .
  • X-ray photoelectron spectroscopy (XPS) : Surface analysis verifies sulfur oxidation states (binding energy ~168–169 eV for sulfonyl groups) .
  • HPLC-DAD : Reverse-phase chromatography with diode array detection (λ = 254 nm) quantifies impurities >0.1% .

Advanced: How can researchers resolve contradictions in biological activity data observed for this compound across different assay systems?

Methodological Answer:
Contradictions often arise from assay-specific variables:

  • Solubility effects : Test solubility in assay buffers (e.g., PBS vs. DMSO) using nephelometry. Poor solubility in aqueous media may reduce apparent activity .
  • Metabolic interference : Conduct liver microsome stability assays (e.g., human/rat S9 fractions) to identify rapid degradation in certain systems .
  • Target selectivity profiling : Use kinase/GPCR panels to rule off-target interactions masking efficacy in complex assays .
  • Statistical validation : Apply Bland-Altman analysis to compare inter-assay variability and identify systematic biases .

Advanced: What strategies optimize the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

  • pH stability profiling : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via UV-Vis (λ = 270 nm for sulfonyl absorbance). Stability is typically maximal at pH 4–6 .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability by reducing hydrolytic cleavage .
  • Excipient screening : Add antioxidants (e.g., BHT) or chelators (EDTA) to formulations to mitigate oxidative or metal-catalyzed degradation .

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